Product packaging for 6-[(8-Methylnonyl)oxy]-6-oxohexanoate(Cat. No.:CAS No. 65834-00-6)

6-[(8-Methylnonyl)oxy]-6-oxohexanoate

Cat. No.: B14481541
CAS No.: 65834-00-6
M. Wt: 285.40 g/mol
InChI Key: IXSNSMTVBCIFOP-UHFFFAOYSA-M
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Description

Contextualization within Ester Chemistry and Organic Synthesis

Esters are a fundamental class of organic compounds, widely recognized for their pleasant odors and their roles as solvents, plasticizers, and key intermediates in synthesis. libretexts.orgpressbooks.pub They are typically formed through the esterification of a carboxylic acid and an alcohol. pressbooks.pub The synthesis of 6-[(8-Methylnonyl)oxy]-6-oxohexanoate would likely follow a similar pathway, involving the reaction of a 6-oxohexanoic acid derivative with 8-methylnonanol.

The esterification of long-chain carboxylic acids with various alcohols is a well-established area of research, often catalyzed by acids such as sulfuric acid or zirconia-based catalysts. srce.hrresearchgate.net The properties of the resulting esters, such as their viscosity, pour point, and thermal stability, are significantly influenced by the structure of both the acid and alcohol components. srce.hr For instance, branched alkyl chains in the alcohol moiety are known to lower the pour point of the resulting ester, a desirable property for applications like lubricants. srce.hr

A plausible synthetic route to this compound could start from adipic acid, a common and inexpensive dicarboxylic acid. chemcess.com Adipic acid can be converted to its monoester, monomethyl adipate (B1204190) (also known as 6-methoxy-6-oxohexanoic acid), through reaction with methanol (B129727). chemcess.comchemicalbook.com This monoester can then be transformed into a more reactive species, such as an acyl chloride (e.g., ethyl 6-chloro-6-oxohexanoate), to facilitate esterification with the sterically hindered 8-methylnonanol. google.com

Table 1: Key Reactants in the Proposed Synthesis of this compound
Compound NameMolecular FormulaRole in Synthesis
Adipic acidC6H10O4Starting dicarboxylic acid
Monomethyl adipateC7H12O4Intermediate monoester
8-MethylnonanolC10H22OLong-chain branched alcohol
Ethyl 6-chloro-6-oxohexanoateC8H13ClO3Activated intermediate for esterification

Significance of the 6-oxohexanoate (B1234620) Moiety in Chemical Transformations

The 6-oxohexanoate moiety, which is the defining feature of the acidic portion of the molecule, contains a terminal aldehyde group. Aldehydes are a highly versatile functional group in organic synthesis, capable of undergoing a wide array of chemical transformations. This functionality opens up numerous possibilities for modifying the this compound molecule to create more complex structures.

The aldehyde group can participate in a variety of reactions, including:

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid, transforming the monoester into a diester precursor.

Reduction: Reduction of the aldehyde would yield a primary alcohol, leading to a hydroxy ester.

Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the aldehyde into an alkene.

Reductive Amination: The aldehyde can be converted into an amine through reaction with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent.

The reactivity of the 6-oxohexanoate moiety makes this compound a potentially valuable building block in the synthesis of more complex molecules with long alkyl chains.

Table 2: Potential Chemical Transformations of the 6-oxohexanoate Moiety
Reaction TypeReactant(s)Resulting Functional Group
OxidationOxidizing agent (e.g., KMnO4, H2O2)Carboxylic acid
ReductionReducing agent (e.g., NaBH4, LiAlH4)Primary alcohol
Nucleophilic AdditionGrignard reagent (R-MgBr)Secondary alcohol
Wittig ReactionPhosphonium ylide (Ph3P=CHR)Alkene
Reductive AminationAmine (R-NH2) and reducing agentAmine

Current Research Landscape and Knowledge Gaps for this compound

A thorough review of the existing scientific literature reveals a significant knowledge gap concerning the specific compound this compound. There is a lack of published research detailing its synthesis, characterization, or potential applications. This presents both a challenge and an opportunity for the chemical research community.

The absence of data for this particular long-chain ester suggests that its properties and reactivity remain unexplored. Research efforts could be directed towards:

Development of an efficient synthetic route: While a plausible synthesis can be proposed based on known esterification methods, the optimization of reaction conditions to achieve a high yield of this specific ester would be a valuable contribution.

Full characterization: Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties (melting point, boiling point, viscosity, etc.) are necessary to establish a baseline understanding of the compound.

Investigation of its potential applications: Based on the structural features of long-chain esters, potential areas of application could include use as a specialty lubricant, a plasticizer, or a surfactant precursor. The presence of the reactive aldehyde group also suggests its potential as a synthon for more complex molecules.

Comparative studies: A comparative analysis of the properties of this compound with other long-chain esters could provide insights into the influence of the branched alkyl chain and the terminal oxo group on its behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H29O4- B14481541 6-[(8-Methylnonyl)oxy]-6-oxohexanoate CAS No. 65834-00-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65834-00-6

Molecular Formula

C16H29O4-

Molecular Weight

285.40 g/mol

IUPAC Name

6-(8-methylnonoxy)-6-oxohexanoate

InChI

InChI=1S/C16H30O4/c1-14(2)10-6-4-3-5-9-13-20-16(19)12-8-7-11-15(17)18/h14H,3-13H2,1-2H3,(H,17,18)/p-1

InChI Key

IXSNSMTVBCIFOP-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCCOC(=O)CCCCC(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Chemistry of 6 8 Methylnonyl Oxy 6 Oxohexanoate

Retrosynthetic Analysis of 6-[(8-Methylnonyl)oxy]-6-oxohexanoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic pathway.

The most logical retrosynthetic disconnection for an ester is at the ester C-O bond. For this compound, this leads to two possible disconnection pathways:

Acyl-Oxygen Cleavage: This involves breaking the bond between the carbonyl carbon and the oxygen of the alkoxy group. This leads to an acyl cation equivalent (an activated carboxylic acid derivative) and an alcohol.

Alkyl-Oxygen Cleavage: This involves breaking the bond between the oxygen and the alkyl group of the alcohol. This pathway is generally less common for ester synthesis.

Focusing on the more common acyl-oxygen cleavage, the primary disconnection of this compound yields two key synthons: a 6-carboxyhexanoyl cation equivalent and an 8-methylnonyl oxide anion equivalent. These synthons correspond to the following readily accessible starting materials:

Hexanedioic acid derivative: This could be adipic acid itself, adipic acid monomethyl ester (6-methoxy-6-oxohexanoic acid), or an activated form like adipoyl chloride monoester.

8-Methylnonan-1-ol: A long-chain branched alcohol.

8-Methylnonyl Subunit: The synthesis of 8-methylnonan-1-ol, also known as isodecyl alcohol, can be achieved through various industrial processes. One common method is the oxo process (hydroformylation) of nonenes, which produces a mixture of C10 aldehydes. These aldehydes are then hydrogenated to form the corresponding alcohols. The commercial product is often a mixture of isomers, including trimethyl-1-heptanols and dimethyl-1-octanols. chemicalbook.com

Hexanoate (B1226103) Subunit: The hexanoate portion originates from adipic acid, a dicarboxylic acid. For the synthesis of a monoester like this compound, it is often advantageous to start with a mono-protected adipic acid derivative to avoid the formation of the diester. Adipic acid monomethyl ester (methyl 6-oxohexanoate) is a suitable precursor. chemcess.comamericanelements.com This can be synthesized by refluxing adipic acid with methanol (B129727) in the presence of an acid catalyst. chemcess.com Another approach involves the ozonolysis of cyclohexene. orgsyn.org

Direct Esterification Approaches for this compound Synthesis

Direct esterification, specifically the Fischer-Speier esterification, is a common method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk

The esterification of carboxylic acids, including long-chain acids, with alcohols is often catalyzed by strong acids. csic.es

Homogeneous Catalysts:

Mineral Acids: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are frequently used. researchgate.net

Organic Acids: p-Toluenesulfonic acid (TsOH) is another effective catalyst. researchgate.net

Heterogeneous Catalysts:

Solid Acid Catalysts: To simplify purification and minimize corrosion, solid acid catalysts are an attractive alternative. Examples include ion-exchange resins (e.g., Amberlyst-15) and metal salts like ferric chloride hexahydrate (FeCl₃·6H₂O). csic.esresearchgate.net Ferric salts have shown high activity in the esterification of long-chain fatty acids and alcohols. researchgate.net

The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com

Several factors can be optimized to maximize the yield and selectivity of the esterification reaction:

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product. researchgate.net

Reactant Ratio: Using an excess of one reactant (either the alcohol or the carboxylic acid) can shift the equilibrium towards the products.

Water Removal: Esterification is a reversible reaction that produces water as a byproduct. masterorganicchemistry.com Removing water as it is formed, for instance by azeotropic distillation with a solvent like toluene, can drive the reaction to completion and improve the yield.

Catalyst Loading: The amount of catalyst used can affect the reaction rate. An optimal loading needs to be determined experimentally.

Interactive Data Table: Catalytic Systems for Esterification

Catalyst TypeCatalyst ExampleAdvantagesDisadvantages
HomogeneousSulfuric AcidHigh activity, low costDifficult to separate, corrosive
Homogeneousp-Toluenesulfonic AcidHigh activity, solid (easier to handle than H₂SO₄)Difficult to separate, corrosive
HeterogeneousAmberlyst-15Easily separable, reusableLower activity than homogeneous catalysts
HeterogeneousFerric ChlorideHigh activity, relatively low costCan require specific reaction conditions

Alternative Synthetic Routes to this compound

Besides direct esterification, other methods can be employed for the synthesis of this compound, particularly those that involve more reactive acylating agents.

From Acyl Chlorides: A highly effective method involves the reaction of an alcohol with an acyl chloride. In this case, the mono-acid chloride of adipic acid (6-chloro-6-oxohexanoic acid ethyl ester is a related compound) would be reacted with 8-methylnonan-1-ol. google.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl produced. This method is generally faster and not reversible, often leading to higher yields.

From Acid Anhydrides: Adipic anhydride (B1165640) can react with 8-methylnonan-1-ol to form the desired monoester. This reaction is generally slower than using an acyl chloride but avoids the production of corrosive HCl. chemguide.co.ukgoogle.com The reaction may require heating. chemguide.co.uk

Transesterification Strategies

Transesterification is a widely used method for converting one ester into another by reacting it with an alcohol. In the context of synthesizing this compound, a common approach involves the reaction of a simple dialkyl adipate (B1204190), such as dimethyl adipate or diethyl adipate, with 8-methylnonan-1-ol. This reaction can be catalyzed by either an acid or a base.

The process typically involves heating the dialkyl adipate with an excess of 8-methylnonan-1-ol in the presence of a catalyst. The equilibrium is driven towards the desired product by removing the lower-boiling alcohol (methanol or ethanol) through distillation.

Acid-Catalyzed Transesterification:

Catalysts: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or acidic ion-exchange resins.

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the starting ester, followed by nucleophilic attack by 8-methylnonan-1-ol.

Base-Catalyzed Transesterification:

Catalysts: Sodium methoxide (B1231860) (NaOMe), sodium ethoxide (NaOEt), or other metal alkoxides.

Mechanism: The reaction is initiated by the formation of an alkoxide from 8-methylnonan-1-ol, which then acts as a nucleophile.

A key challenge in this synthesis is controlling the reaction to favor the monoester over the diester, di(8-methylnonyl) adipate. This can often be managed by adjusting the stoichiometry of the reactants, specifically using a controlled amount of the dialkyl adipate relative to the alcohol. Processes for producing dicarboxylic acid monoesters via transesterification of a starting monoester with a different alcohol in the presence of a metal alkoxide have also been developed, offering a pathway to a wide variety of monoesters. google.com

Acylation of Alcohols with Hexanoic Acid Derivatives

Direct acylation of 8-methylnonan-1-ol with a derivative of hexanedioic acid is a more direct route to this compound. This involves reacting the alcohol with a mono-activated derivative of adipic acid, such as adipic acid monomethyl ester. Several named reactions are particularly effective for this transformation under mild conditions, which is advantageous when dealing with complex or sensitive molecules.

Fischer-Speier Esterification: This is the classic acid-catalyzed esterification of a carboxylic acid with an alcohol. masterorganicchemistry.com To synthesize the target monoester, adipic acid would be reacted with 8-methylnonan-1-ol in the presence of a strong acid catalyst. However, controlling the reaction to prevent the formation of the diester is a significant challenge, often requiring a large excess of the dicarboxylic acid.

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org It is a mild and efficient procedure, particularly useful for sterically hindered alcohols and sensitive substrates. organic-chemistry.orgjove.com The reaction proceeds at room temperature and avoids the harsh acidic conditions of Fischer esterification. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.

Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of primary and secondary alcohols to esters with a complete inversion of stereochemistry at the alcohol's chiral center. wikipedia.orgnih.govorganic-chemistry.org The reaction employs a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). atlanchimpharma.com While 8-methylnonan-1-ol is not chiral at the hydroxyl-bearing carbon, the Mitsunobu reaction remains a powerful tool for ester synthesis under very mild, neutral conditions. nih.gov

Yamaguchi Esterification: This protocol is highly effective for the synthesis of esters, including macro-lactones, from sterically hindered substrates. wikipedia.org3rd-in.co.jpkazujuku.com The method involves the formation of a mixed anhydride by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine. Subsequent addition of the alcohol in the presence of a stoichiometric amount of DMAP yields the desired ester. wikipedia.org This reaction is known for its high yields and mild conditions.

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Fischer-Speier EsterificationAdipic acid, H₂SO₄ (cat.)RefluxInexpensive reagentsHarsh conditions, poor selectivity for monoester
Steglich EsterificationAdipic acid monoester, DCC, DMAP (cat.)Room temperatureMild conditions, high yieldsStoichiometric byproduct (DCU) removal
Mitsunobu ReactionAdipic acid monoester, PPh₃, DEAD/DIAD0°C to room temperatureVery mild, neutral conditions, stereoinversionStoichiometric byproducts, expensive reagents
Yamaguchi EsterificationAdipic acid monoester, 2,4,6-trichlorobenzoyl chloride, DMAPRoom temperatureMild conditions, good for hindered substratesRequires pre-formation of mixed anhydride

Carbonylation Reactions for Ester Formation

These methods are highly atom-economical and provide a more environmentally benign route to adipates compared to traditional methods that start from cyclohexane. While these industrial processes are optimized for diester production, modifications to reaction conditions or catalyst systems could potentially favor the formation of monoesters, or the resulting diester could be selectively hydrolyzed to the monoester.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. While specific studies on this exact molecule are not available, the mechanisms can be inferred from extensive research on general esterification pathways and reactions involving adipic acid.

Kinetic Studies of Esterification Pathways

Kinetic studies of the esterification of adipic acid with various alcohols reveal that the reaction rate is significantly influenced by several factors.

Temperature: Increasing the reaction temperature generally increases the reaction rate. researchgate.netresearchgate.net

Catalyst Concentration: Higher catalyst loading accelerates the reaction.

Molar Ratio of Reactants: An excess of the alcohol can shift the equilibrium towards the product side, increasing the conversion of the carboxylic acid. researchgate.net

In studies of the esterification of adipic acid with methanol, the reaction rate was found to increase with temperature, although the final equilibrium conversion was not strongly temperature-dependent, indicating a minor heat effect for the reaction. researchgate.net A second-order kinetic model was successfully applied to the esterification of adipic acid and ethylene (B1197577) glycol catalyzed by tetrabutyl titanate. researchgate.net This suggests that the reaction is first-order with respect to both the acid and the alcohol concentrations. The activation energies for similar esterification reactions provide insight into the energy barriers of the process.

ReactionCatalystKey Kinetic FindingsReference
Adipic Acid + MethanolAmberlyst 35 (ion-exchange resin)Rate increases with temperature; equilibrium conversion is temperature-independent. researchgate.net
Adipic Acid + Ethylene GlycolTetrabutyl titanateFollows a second-order kinetic model. Rate increases with temperature, catalyst concentration, and alcohol/acid ratio. researchgate.net
Adipic Acid + 1,3-ButanediolAcid and Alkyltin catalystsKinetics were followed at high temperatures (180-215°C) to model polyester (B1180765) synthesis. semanticscholar.org

Role of Intermediates in Reaction Progression

The formation of this compound proceeds through distinct reactive intermediates depending on the chosen synthetic method.

Tetrahedral Intermediate (Fischer Esterification): In acid-catalyzed esterification, the carboxylic acid is protonated, activating the carbonyl group toward nucleophilic attack by the alcohol. This addition forms a key tetrahedral intermediate, which then eliminates a molecule of water to yield the protonated ester. masterorganicchemistry.com

O-Acylisourea Intermediate (Steglich Esterification): The reaction of the carboxylic acid with DCC forms a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is susceptible to nucleophilic attack. While alcohols can attack it directly, the reaction is significantly accelerated by DMAP, which acts as an acyl transfer catalyst. DMAP attacks the O-acylisourea to form an N-acylpyridinium salt. This new intermediate is even more reactive towards the alcohol and is not prone to the side reaction of rearranging into an unreactive N-acylurea. wikipedia.orgorganic-chemistry.org

Alkoxyphosphonium Salt (Mitsunobu Reaction): The mechanism of the Mitsunobu reaction involves the initial reaction of triphenylphosphine with DEAD to form a phosphonium (B103445) salt. This species then deprotonates the carboxylic acid and activates the alcohol by forming an alkoxyphosphonium salt. This intermediate renders the hydroxyl group a good leaving group, which is then displaced by the carboxylate anion in an Sₙ2 reaction, leading to the ester and triphenylphosphine oxide. organic-chemistry.orgatlanchimpharma.com

Anhydride Intermediates: In some cases, particularly with dicarboxylic acids, the reaction may proceed through a cyclic anhydride intermediate. For adipic acid, this could be formed under certain conditions, which is then opened by the alcohol to give the monoester. google.com Studies on citric acid-catalyzed esterification suggest the formation of an anhydride as a key intermediate. rug.nl

Orthoester Intermediates: Orthoesters can be used as both reagents and water scavengers in esterification. researchgate.netrsc.org They react with the carboxylic acid, and upon trapping the water produced during esterification, they hydrolyze to release more of the alcohol required for the reaction, thus driving the equilibrium forward. researchgate.netchemeurope.com

Post-Synthetic Modifications and Derivatization of this compound

The bifunctional nature of this compound, possessing both an ester and a terminal carboxylic acid group, allows for a wide range of post-synthetic modifications. These modifications can be used to tune the molecule's physical properties or to incorporate it into larger structures like polymers or bioactive conjugates.

Modifications at the Carboxylic Acid Terminus:

Amidation: The free carboxylic acid group can be readily converted to an amide by reaction with a primary or secondary amine. This is typically achieved using standard peptide coupling reagents (like DCC or HATU) or by first converting the acid to a more reactive species like an acid chloride. nih.gov Direct catalytic amidation of esters is also an area of active research. mdpi.com Polyamides can be formed from reagents like dimethyl adipate and hexamethylenediamine. google.com

Further Esterification: The carboxylic acid can be esterified with a second alcohol to form an asymmetrical diester. This allows for the introduction of a different functional group or property at the other end of the adipate backbone.

Reduction: The carboxylic acid can be selectively reduced to a primary alcohol, yielding 8-methylnonyl 6-hydroxyhexanoate. This transformation requires chemoselective reducing agents, such as borane (B79455) (BH₃), that will not reduce the existing ester group.

Polymer Conjugation: The carboxylic acid provides a handle for grafting the molecule onto polymeric backbones. For instance, cellulose (B213188) adipate derivatives have been synthesized by reacting cellulose esters with an activated monoester of adipic acid, demonstrating how this moiety can be used to modify biopolymers. researchgate.net

Modifications at the Ester Terminus:

Hydrolysis: The ester can be cleaved back to adipic acid and 8-methylnonan-1-ol under acidic or basic conditions. The biodegradation of adipate plasticizers often proceeds through the sequential hydrolysis of ester bonds, transiently forming the monoester. nih.gov

Transesterification: The 8-methylnonyl group can be exchanged for another alkyl group by reacting the ester with a different alcohol under acid or base catalysis.

These derivatization possibilities make this compound a versatile building block for applications in materials science, such as in the synthesis of polyesters, polyamides, and plasticizers. nih.gov

Reactions at the Terminal Oxo-Group

The terminal oxo-group, an aldehyde, is a site of significant reactivity in the this compound molecule. It can undergo a variety of nucleophilic addition and oxidation-reduction reactions.

Nucleophilic Addition: The aldehyde functionality is susceptible to attack by various nucleophiles. For instance, it can react with Grignard reagents or organolithium compounds to form secondary alcohols. It can also participate in Wittig reactions to create alkenes or undergo cyanohydrin formation.

Oxidation and Reduction: The terminal aldehyde can be readily oxidized to a carboxylic acid, yielding the corresponding dicarboxylic acid monoester. Common oxidizing agents for this transformation include potassium permanganate, chromic acid, or milder reagents like silver oxide. Conversely, the aldehyde can be selectively reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Illustrative Reactions at the Terminal Oxo-Group

Reaction TypeReagent(s)Product Type
OxidationKMnO₄, H₂O, heatCarboxylic Acid
ReductionNaBH₄, CH₃OHPrimary Alcohol
Grignard ReactionCH₃MgBr, THF then H₃O⁺Secondary Alcohol
Wittig ReactionPh₃P=CH₂, THFAlkene

Transformations Involving the Ester Linkage

The ester linkage is another key reactive site in this compound. The primary reactions involving this functional group are hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process that yields adipic acid and 8-methylnonan-1-ol. Saponification, or base-catalyzed hydrolysis, is an irreversible reaction that produces the salt of adipic acid and 8-methylnonan-1-ol.

Transesterification: In the presence of an alcohol and a catalyst (acid or base), this compound can undergo transesterification. This process exchanges the 8-methylnonyl group with the alkyl group from the new alcohol.

Reduction: The ester group can be reduced to two primary alcohols, adipic alcohol and 8-methylnonan-1-ol, using a strong reducing agent like lithium aluminum hydride.

Reactivity of the Alkane Chain

The long, branched alkane chain (8-methylnonyl group) is the least reactive part of the molecule. It is generally inert to most common chemical transformations. However, under forcing conditions, it can undergo free-radical halogenation, typically at the tertiary carbon atom due to the higher stability of the resulting tertiary radical.

Catalytic Aspects in this compound Synthesis and Reactions

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, are commonly employed in the synthesis and transformations of esters.

Ester Synthesis: The Fischer esterification to produce this compound is typically catalyzed by mineral acids like sulfuric acid or p-toluenesulfonic acid. These catalysts protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Transformations: In reactions such as transesterification, both acid and base catalysts can be used. For instance, sodium methoxide is an effective homogeneous catalyst for transesterification with methanol.

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and reusability.

Ester Synthesis: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) or zeolites, can be used for the esterification of adipic acid with 8-methylnonan-1-ol. These materials provide acidic sites for catalysis while being easily filtered from the reaction mixture.

Hydrogenation: The reduction of the terminal oxo-group to a primary alcohol can be achieved through catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel.

Illustrative Heterogeneous Catalysts and Their Applications

CatalystReaction Type
Amberlyst-15Esterification
Zeolite H-ZSM-5Esterification
Palladium on Carbon (Pd/C)Hydrogenation of Aldehyde
Raney NickelHydrogenation of Aldehyde

Biocatalysis in Ester Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a green and highly selective alternative for ester synthesis.

Enzymatic Esterification: Lipases are a class of enzymes that are highly effective in catalyzing the formation of esters. The synthesis of this compound could be achieved by reacting adipic acid or its simple ester with 8-methylnonan-1-ol in the presence of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB). Enzymatic synthesis often proceeds under mild reaction conditions and can exhibit high chemo- and regioselectivity, which would be particularly advantageous in preventing unwanted reactions at the terminal oxo-group. This method avoids the use of harsh acidic or basic conditions, making it an environmentally benign approach.

Advanced Analytical Characterization Techniques for 6 8 Methylnonyl Oxy 6 Oxohexanoate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the types of functional groups present can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a compound like 6-[(8-Methylnonyl)oxy]-6-oxohexanoate, both ¹H and ¹³C NMR would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Protons on carbons adjacent to the electron-withdrawing oxygen of the ester group are expected to be deshielded and appear downfield, typically in the range of 3.4-4.5 ppm. pressbooks.pub The protons of the methyl group on the 8-methylnonyl chain would likely appear as a doublet at a higher field (lower ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon of the carbonyl group in the ester is characteristically found in the range of 170-180 ppm. researchgate.net Carbons directly bonded to the ester oxygen would be observed in the 50-80 ppm region. pressbooks.pub The various methylene (B1212753) (-CH2-) and methine (-CH-) carbons of the alkyl chains would populate the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Structurally Similar Adipate (B1204190) Esters
Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)170-180
Methylene adjacent to C=O30-40
Methylene adjacent to Ester Oxygen60-70
Alkyl Chain Carbons10-40

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band around 1734 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. core.ac.uk Additionally, C-O stretching vibrations would be observed in the 1000-1300 cm⁻¹ region. The presence of the long alkyl chain would be confirmed by C-H stretching and bending vibrations around 2850-2960 cm⁻¹ and 1375-1475 cm⁻¹, respectively.

Raman Spectroscopy: Similar to IR, Raman spectroscopy would also show a prominent band for the C=O stretch of the ester. core.ac.uk The C-H stretching and bending modes of the alkyl chains would also be visible, providing complementary information to the IR spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for Adipate Esters
Functional GroupVibrational ModeWavenumber (cm⁻¹)
C=OStretch~1734
C-OStretch1000-1300
C-H (Alkyl)Stretch2850-2960
C-H (Alkyl)Bend1375-1475

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) would likely be used. The molecular ion peak [M]⁺ would confirm the molecular weight.

The fragmentation pattern of adipate esters often includes a characteristic peak at m/z 129. nih.gov Other significant fragments would arise from the cleavage of the ester bond and the fragmentation of the long, branched alkyl chain. The analysis of these fragments allows for the reconstruction of the molecule's structure.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

Gas chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like esters. sfu.ca For this compound, a high-temperature GC method would likely be employed, coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities. researchgate.net The retention time of the compound is dependent on its volatility and interaction with the stationary phase of the GC column. The presence of a branched chain can influence the retention time compared to a straight-chain isomer. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds. mdpi.com For adipate esters, reversed-phase HPLC is a common method. mdpi.com A C18 column is often used with a mobile phase consisting of a mixture of organic solvent (like acetonitrile) and water. mdpi.com The purity of this compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. This technique is also valuable for quantitative analysis to determine the concentration of the compound in a sample.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the analysis of complex mixtures and the definitive identification of individual components. ijpsjournal.comnih.govresearchgate.net For a compound like this compound, these techniques would be indispensable for both qualitative and quantitative analysis.

GC-MS Coupling for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. longdom.org Given the ester nature of this compound, it is expected to have sufficient volatility, or could be derivatized to enhance its volatility, for GC analysis.

In a hypothetical GC-MS analysis, the gas chromatograph would first separate this compound from any impurities or other components in a sample mixture. The separation is based on the differential partitioning of the analytes between a stationary phase within the GC column and a mobile gaseous phase. ajchem-a.com The retention time, the time it takes for the compound to travel through the column, would be a key identifying characteristic.

Following separation, the eluted compound would be introduced into the mass spectrometer. Here, it would be ionized, typically by electron impact (EI), causing the molecule to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. ijpsjournal.com This fragmentation pattern provides invaluable structural information, allowing for the confirmation of the 8-methylnonyl and hexanoate (B1226103) moieties of the molecule.

Hypothetical GC-MS Data for this compound:

ParameterExpected Value/ObservationSignificance
Retention Time Dependent on column and conditionsA characteristic identifier under specific analytical conditions.
Molecular Ion Peak m/z = 314.49 (calculated)Confirms the molecular weight of the compound.
Key Fragment Ions Fragments corresponding to the loss of the 8-methylnonyl group, the hexanoate group, and characteristic ester fragments.Provides structural confirmation of the different parts of the molecule.

LC-MS for Non-Volatile Components

For instances where this compound is part of a mixture containing non-volatile components, or if the compound itself exhibits limited thermal stability, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the preferred analytical technique. longdom.orgox.ac.uk LC-MS is highly versatile and can analyze a wide range of compounds with varying polarities and molecular weights. ox.ac.uk

In an LC-MS analysis, the separation of this compound from non-volatile matrix components would be achieved using a liquid chromatograph. A common mode for a molecule of this nature would be reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. ox.ac.uk The compound would be retained on the column based on its hydrophobicity.

After elution from the LC column, the analyte is introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These "soft" ionization techniques are less energetic than EI and are less likely to cause extensive fragmentation, often resulting in a prominent molecular ion peak. nih.gov This is particularly useful for confirming the molecular weight of the intact molecule. Further structural information can be obtained by using tandem mass spectrometry (MS/MS), where the molecular ion is isolated and then fragmented to provide detailed structural data. nih.gov

Hypothetical LC-MS Data for this compound:

ParameterExpected Value/ObservationSignificance
Retention Time Dependent on column, mobile phase, and gradientA characteristic identifier under specific analytical conditions.
[M+H]⁺ or [M+Na]⁺ m/z = 315.49 or m/z = 337.47Confirms the molecular weight of the compound through protonation or sodiation.
MS/MS Fragmentation Daughter ions resulting from the fragmentation of the precursor ion.Provides detailed structural information for unambiguous identification.

Theoretical and Computational Chemistry of 6 8 Methylnonyl Oxy 6 Oxohexanoate

Electronic Structure Calculations for 6-[(8-Methylnonyl)oxy]-6-oxohexanoate

Electronic structure calculations are fundamental to computational chemistry, offering insights into the distribution of electrons within a molecule, which in turn governs its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for relatively large molecules like this compound. DFT calculations can determine the molecule's ground-state geometry by finding the arrangement of atoms that minimizes the total electronic energy. mdpi.com

For a long-chain ester such as this, a common approach would involve using a hybrid functional like B3LYP in conjunction with a basis set such as 6-31G(d,p) to perform geometry optimization. mdpi.commdpi.com From this optimized structure, a variety of electronic properties can be calculated to predict reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. mdpi.com Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify regions susceptible to electrophilic or nucleophilic attack. mdpi.com For this ester, the carbonyl oxygen would be expected to be a region of negative potential (nucleophilic), while the carbonyl carbon would be a site of positive potential (electrophilic).

Table 1: Illustrative DFT-Calculated Properties for this compound

PropertyHypothetical ValueSignificance
Total Energy (Hartree)-1005.75Represents the total electronic energy at the optimized geometry.
HOMO Energy (eV)-7.2Indicates the energy of the outermost electrons; related to the ability to donate electrons.
LUMO Energy (eV)+1.5Indicates the energy of the lowest energy empty orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (eV)8.7A larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment (Debye)2.1Quantifies the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations. Actual values would require specific computation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy for electronic properties. wikipedia.orgresearchgate.net

For a molecule like this compound, high-level ab initio calculations could be used to benchmark or validate the results from more economical DFT methods. researchgate.net For instance, while DFT is excellent for geometries and relative energies, methods like MP2 might provide a more accurate description of electron correlation, which is important for understanding intermolecular interactions. researchgate.net These methods are crucial for obtaining precise electronic energy values and refining the understanding of the molecule's electronic landscape. mpg.deaps.org

Table 2: Hypothetical Comparison of Calculated Total Electronic Energy

MethodBasis SetRelative Computational CostHypothetical Total Energy (Hartree)
DFT (B3LYP)6-31G(d,p)Low-1005.75
MP26-31G(d,p)Medium-1002.31
CCSD(T)aug-cc-pVDZHigh-1002.55

Note: This table provides an illustrative comparison. The energy values are hypothetical and ordered based on the expected trend in computational chemistry where different methods yield slightly different absolute energies.

The significant flexibility of the hexanoate (B1226103) and 8-methylnonyl chains in this compound means the molecule can adopt a vast number of different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these arrangements, which are the ones that exist at local or global energy minima on the potential energy surface. dalalinstitute.com

Table 3: Hypothetical Relative Energies of Key Conformers

Conformer DescriptionKey Dihedral Angle(s)Relative Energy (kcal/mol)
Global Minimum (Extended Chain)All C-C-C-C angles ~180° (anti)0.00
Gauche Conformer 1 (Fold in hexanoate chain)One C-C-C-C angle ~60° (gauche)+0.9
Gauche Conformer 2 (Fold in nonyl chain)One C-C-C-C angle ~60° (gauche)+0.9
Folded Conformer (Multiple gauche interactions)Multiple C-C-C-C angles ~60° (gauche)+2.5

Note: This table is illustrative. The relative energies are typical values for steric interactions in aliphatic chains.

Reaction Mechanism Prediction and Simulation

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, providing details that are often difficult or impossible to observe experimentally.

A common reaction for esters is hydrolysis, the cleavage of the ester bond by water to form a carboxylic acid and an alcohol. chemistrysteps.comyoutube.comyoutube.com Computational methods can be used to model this process, for example, under acid-catalyzed conditions. libretexts.org The key to understanding the reaction rate is to locate the transition state (TS)—the highest energy point along the reaction coordinate. ucsb.edu

Algorithms are used to search the potential energy surface for a first-order saddle point, which is a structure that is an energy maximum in the direction of the reaction but a minimum in all other directions. ucsb.edu The successful localization of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state is the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), a critical parameter that determines the reaction kinetics. acs.org For the acid-catalyzed hydrolysis of an ester, the mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfers, and elimination of the alcohol. youtube.comlibretexts.org

Table 4: Hypothetical Energy Profile for Acid-Catalyzed Hydrolysis of this compound

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsEster + H₃O⁺0.0
Transition State 1 (TS1)Nucleophilic attack of H₂O on protonated ester+15.2
Tetrahedral IntermediateProtonated gem-diol intermediate+5.8
Transition State 2 (TS2)Proton transfer and C-O bond cleavage+18.5
ProductsCarboxylic Acid + Alcohol + H₃O⁺-4.3

Note: The energy values are illustrative, based on typical values for acid-catalyzed ester hydrolysis, and represent points along a plausible reaction coordinate. The rate-determining step would be the one with the highest energy barrier (TS2).

While quantum mechanics calculations analyze static structures, molecular dynamics (MD) simulations provide a view of the system's evolution over time. mdpi.com In an MD simulation, the motion of every atom in the system (the ester and surrounding solvent molecules) is calculated over a series of very small time steps, governed by the forces described by a molecular mechanics force field. mdpi.com

MD simulations are particularly useful for studying reaction pathways in a solvent, as they explicitly model the dynamic interactions between the solute and solvent molecules. researchgate.netrug.nlacs.org For a reaction like the hydrolysis of this compound, an MD simulation could reveal how water molecules orient themselves around the ester group, participate in proton transfer events, and stabilize intermediates and transition states. researchgate.netresearchgate.net By using reactive force fields or combining MD with quantum mechanics (QM/MM methods), it is possible to simulate the bond-breaking and bond-forming events of the reaction itself, providing a dynamic picture of the entire reaction pathway. rug.nl

Table 5: Typical Parameters for a Molecular Dynamics Simulation

ParameterTypical Value/SettingPurpose
Force FieldGROMOS, AMBER, CHARMMDefines the potential energy function for all atoms and bonds.
Solvent ModelTIP3P or SPC/E WaterRepresents the aqueous environment.
EnsembleNPT (Constant Number of particles, Pressure, Temperature)Simulates conditions relevant to a laboratory experiment.
Temperature298 K (25 °C)Controlled via a thermostat (e.g., Nosé-Hoover).
Pressure1 barControlled via a barostat (e.g., Parrinello-Rahman).
Simulation Time10-100 nanosecondsDuration over which atomic motions are simulated.
Time Step1-2 femtosecondsThe small interval between successive force calculations.

Note: This table outlines common settings for setting up a standard MD simulation to study a solute in an aqueous solution.

Intermolecular Interactions and Solvation Effects

The physical and chemical properties of this compound in a condensed phase are largely dictated by its intermolecular interactions and how it interacts with a surrounding solvent. These factors are crucial for understanding its behavior in various chemical and biological systems.

Due to the absence of hydrogen bond donors, this compound cannot form hydrogen bonds with itself. However, the carbonyl oxygens of the ester group can act as hydrogen bond acceptors, allowing for interactions with protic solvents like water or alcohols. These interactions, while weaker than typical hydrogen bonds, can influence the molecule's solubility and orientation at interfaces.

The dominant intermolecular forces for this compound are van der Waals interactions, specifically London dispersion forces. The long (8-Methylnonyl) hydrocarbon chain provides a large surface area for these transient dipole-induced dipole interactions. Molecular dynamics simulations on similar long-chain fatty acid esters have shown that these dispersion forces are responsible for molecular ordering and can lead to the formation of dimer-based structures, driven by interactions between the ester head-groups. researchgate.net The branched nature of the 8-methylnonyl group may disrupt packing efficiency compared to a linear chain, potentially affecting its melting point and viscosity.

Interaction TypeParticipating Group(s)Significance for this compound
Hydrogen Bonding (Acceptor)Ester Carbonyl OxygensInfluences solubility in protic solvents.
Van der Waals (Dispersion)Entire Molecule (especially alkyl chains)Primary force governing self-association and bulk properties.

Understanding the behavior of this compound in solution is critical. Computational chemistry employs two primary approaches to model solvation: continuum models and explicit solvent simulations.

Continuum Solvation Models , such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgwikipedia.org These models are computationally efficient and are well-suited for calculating the free energy of solvation. acs.orgnih.gov For a molecule like this compound, these models would capture the electrostatic contributions to solvation, which are significant for the polar ester group. However, they are less adept at describing specific solute-solvent interactions like hydrogen bonding and the structuring of solvent molecules around the nonpolar chain. wikipedia.org

Explicit Solvent Simulations , typically performed using molecular dynamics (MD), surround the solute molecule with a large number of individual solvent molecules. peerj.com This approach provides a more detailed and accurate picture of the solvation shell, including the specific hydrogen bonds and the hydrophobic effect around the alkyl tail. mdpi.com MD simulations can reveal how water molecules, for instance, would form an ordered "cage-like" structure around the nonpolar parts of the molecule. While computationally more expensive, explicit solvent simulations are necessary for a detailed understanding of the dynamic behavior and local structuring of the solvent around this compound. acs.orgarxiv.org

Modeling ApproachDescriptionApplicability to this compound
Continuum Solvation Models (e.g., PCM, SMD)Solvent is treated as a continuous dielectric medium. wikipedia.orgwikipedia.orgEfficient for calculating bulk solvation free energies; captures electrostatic effects of the ester group.
Explicit Solvent Simulations (e.g., MD)Individual solvent molecules are included in the simulation. peerj.comProvides detailed insight into specific solute-solvent interactions and the structure of the solvation shell.

Development of Computational Models and Algorithms Relevant to Ester Compounds

The accurate simulation of esters like this compound relies on the continuous development of robust computational models and algorithms.

Molecular mechanics (MM) simulations, which are the foundation of explicit solvent simulations, rely on a set of parameters known as a force field to describe the potential energy of the system. chemrxiv.org The accuracy of an MM simulation is highly dependent on the quality of the force field parameters for the molecule of interest. chemrxiv.org For esters, force fields like AMBER, CHARMM, and GAFF provide a basis, but specific parameterization is often necessary for novel or complex molecules. rsc.orgrsc.org

The parameterization process for this compound would involve determining equilibrium bond lengths, bond angles, and dihedral angles, as well as partial atomic charges and van der Waals parameters. nih.gov These parameters are typically derived from high-level quantum mechanics calculations or by fitting to experimental data for smaller, analogous ester compounds. acs.org The goal is to create a set of parameters that accurately reproduces the molecule's structure, conformational energies, and intermolecular interaction energies.

For studying chemical reactions or properties that involve changes in electronic structure, a purely classical MM approach is insufficient. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a solution by treating a small, chemically active region of the system with quantum mechanics, while the remainder of the system is described by molecular mechanics. mpg.deresearchgate.net

In the context of this compound, a QM/MM approach would be invaluable for studying, for example, the hydrolysis of the ester bond. The atoms directly involved in the bond breaking and forming (the ester group and the attacking nucleophile) would be treated with a QM method, while the long alkyl chains and the surrounding solvent would be treated with MM. nih.gov This partitioning allows for the accurate description of the electronic rearrangements of the reaction in a computationally tractable manner, while still accounting for the influence of the larger environment. acs.orgacs.org

Computational MethodDescriptionRelevance to this compound
Force Field ParameterizationDefining the parameters (bond lengths, angles, charges, etc.) for MM simulations. chemrxiv.orgEssential for accurate molecular dynamics simulations of the compound's structure and dynamics.
QM/MM ApproachesCombining quantum mechanics for a reactive site with molecular mechanics for the environment. mpg.deEnables the study of chemical reactions, such as ester hydrolysis, by accurately modeling electronic changes.

An article on the environmental chemical fate and transformations of this compound cannot be generated at this time. A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific research on the environmental degradation and transformation pathways of this particular compound.

There is currently insufficient data to provide a thorough, informative, and scientifically accurate account of its abiotic and biotic degradation processes as requested. Specifically, no detailed research findings, data tables, or specific studies were identified concerning:

Hydrolytic stability and kinetics of ester hydrolysis: Information on how quickly the substance breaks down in water is not available.

Photodegradation mechanisms and rates: There are no studies detailing its degradation under the influence of light.

Oxidative transformations in environmental compartments: The potential for this compound to react with oxidants in the environment has not been documented.

Microbial and enzymatic degradation pathways: There is no information on how microorganisms or their enzymes might break down this compound.

Without these foundational research findings, it is impossible to construct an article that meets the requirements for detailed, scientifically accurate content and data presentation. Further research and publication in peer-reviewed scientific journals are necessary to understand the environmental behavior of this compound.

Environmental Chemical Fate and Transformations of 6 8 Methylnonyl Oxy 6 Oxohexanoate

Metabolite Identification and Characterization in Environmental Systems

Constructing an article on these specific environmental behaviors would require experimental data on properties such as Henry's Law constant, vapor pressure, and soil/sediment adsorption coefficients (Koc), as well as studies identifying its breakdown products in various environmental matrices. This information is not currently available.

Research Applications and Broader Scientific Context of 6 8 Methylnonyl Oxy 6 Oxohexanoate

Role as a Synthetic Intermediate in Complex Molecule Construction

The structure of 6-[(8-Methylnonyl)oxy]-6-oxohexanoate, featuring a terminal carboxylic acid group and a long, branched alkyl chain connected by an ester linkage, makes it a potentially valuable intermediate in organic synthesis. The free carboxyl group provides a reactive site for a variety of chemical transformations, allowing for the extension of the molecular framework.

Key reactions involving the carboxylic acid moiety could include:

Amidation: Reaction with amines to form amides, introducing nitrogen-containing functional groups and building blocks for pharmaceuticals or polyamides.

Further Esterification: Conversion into a diester by reaction with a second alcohol, yielding an unsymmetrical adipate (B1204190) diester.

Reduction: Transformation of the carboxylic acid to an alcohol, yielding a diol monoester.

Conversion to Acyl Halide: Activation of the carboxylic acid to an acyl halide, a highly reactive intermediate for forming bonds with various nucleophiles.

The long, branched 8-methylnonyl group can introduce desirable physical properties into the final molecule, such as increased solubility in nonpolar organic solvents, modified crystallinity, and specific steric bulk. This makes the compound a potentially useful building block in the synthesis of complex lipids, specialized polymers, or molecular probes where both a polar head group and a specific nonpolar tail are required.

Investigation as a Model Compound for Ester Hydrolysis or Alkane Chain Reactivity

The compound this compound is a suitable candidate for fundamental studies in physical organic chemistry, particularly concerning reaction kinetics and mechanisms.

Ester Hydrolysis: Esters are subject to hydrolysis, splitting back into their constituent carboxylic acid and alcohol, a reaction that can be catalyzed by acid or base. royalsocietypublishing.orglibretexts.org The rate of this reaction is sensitive to the electronic and steric environment around the ester group. The bulky, branched 8-methylnonyl group would be expected to provide significant steric hindrance, slowing the rate of hydrolysis compared to esters with linear or smaller alkyl chains. ias.ac.in Kinetic studies on this compound could provide valuable data on the quantitative effects of such branched structures on reaction rates, contributing to a deeper understanding of steric effects in chemical reactions. royalsocietypublishing.orgias.ac.in

ParameterExpected Influence of 8-Methylnonyl GroupRationale
Rate Constant (k) DecreaseSteric hindrance impedes the approach of nucleophiles (e.g., H₂O, OH⁻) to the ester carbonyl. royalsocietypublishing.org
Activation Energy (Ea) IncreaseA higher energy barrier must be overcome due to steric repulsion in the transition state. ias.ac.in

Alkane Chain Reactivity: While generally unreactive, the C-H bonds of the alkane chain can undergo reactions under specific conditions, such as free-radical halogenation. wou.edumasterorganicchemistry.com The presence of a tertiary carbon atom at the 8-position of the nonyl chain offers a site of increased reactivity. Tertiary C-H bonds are weaker than secondary or primary ones, making them more susceptible to abstraction by radicals. quora.com Therefore, this compound could serve as a model substrate to study the selectivity of radical reactions on long, branched alkyl chains, providing insights into directing functionalization to specific positions on otherwise inert hydrocarbon frameworks. masterorganicchemistry.com

Potential in Materials Science Research

The molecular structure of this compound suggests its potential utility in materials science, particularly in the development of polymers and lubricants.

Polymer Synthesis: Adipic acid is a cornerstone monomer in the polymer industry, most notably for the production of nylon 6,6. wikipedia.orgdouwin-chem.com As a monoester of adipic acid, this compound could be used as a chain-terminating agent or a modifier in condensation polymerization. Its single reactive carboxylic acid group would prevent further chain growth at one end, allowing for the control of polymer molecular weight. The incorporation of the long, branched 8-methylnonyl side chain could impart specific properties to the resulting polymer, such as:

Increased Plasticization: The bulky side chain could disrupt polymer chain packing, lowering the glass transition temperature and increasing flexibility.

Improved Solubility: The hydrocarbon tail can enhance the solubility of the polymer in organic solvents.

Modified Surface Properties: The nonpolar side chains might migrate to the polymer surface, affecting properties like hydrophobicity and friction.

The use of branched side chains is a known strategy to modify the properties of polymers like polyesters. mdpi.comrsc.org

Lubricant Studies: Esters, particularly diesters of dicarboxylic acids like adipic acid (adipate esters), are widely used as synthetic lubricants or lubricant additives. bobistheoilguy.comteknorapex.comglobalspec.com They offer excellent thermal stability, low volatility, and good lubricity. teknorapex.com The 8-methylnonyl group in this compound is structurally similar to the alcohols used in high-performance adipate lubricants. pacificspecialityoils.com The branching in the alkyl chain is particularly beneficial for low-temperature performance, as it disrupts crystallization and lowers the pour point of the fluid. bobistheoilguy.com This compound could be investigated as a base stock or additive in lubricant formulations, with its properties being compared to conventional adipate diesters.

PropertyPotential Contribution of this compound
Low-Temperature Fluidity Good; the branched chain can lower the pour point. bobistheoilguy.com
Thermal Stability Potentially high, characteristic of adipate esters. teknorapex.com
Lubricity The polar ester group provides good affinity for metal surfaces. teknorapex.com
Solvency Can act as a good solvent for lubricant additives. teknorapex.com

Contribution to Understanding Fatty Acid Metabolism or Analogous Biochemical Pathways

While not a naturally occurring fatty acid, this compound shares structural features with endogenous metabolites, making it a candidate for probing biochemical pathways. It can be viewed as an analog of both dicarboxylic acids and branched-chain fatty acids, both of which have distinct metabolic fates.

Dicarboxylic Acid Metabolism: Long-chain dicarboxylic acids are typically metabolized via peroxisomal β-oxidation. nih.govnih.gov They are products of an alternative pathway called ω-oxidation of fatty acids, which becomes more active under conditions of high lipid load or impaired mitochondrial function. nih.govresearchgate.net Introducing this compound (or its unesterified dicarboxylic acid precursor) to cellular or enzymatic systems could be used to study the substrate specificity and kinetics of the enzymes involved in peroxisomal transport and oxidation.

Branched-Chain Fatty Acid Metabolism: The 8-methylnonyl portion of the molecule is a branched-chain fatty alcohol. The metabolism of branched-chain amino acids gives rise to branched-chain acyl-CoA intermediates that can serve as precursors for the synthesis of branched-chain fatty acids. researchgate.netnih.govresearchgate.net These branched lipids are components of cellular membranes and signaling molecules. Studying how a molecule with this specific branching pattern is processed by cells could provide insights into the enzymes that handle branched lipid structures and their potential effects on metabolic pathways like fatty acid oxidation and lipid synthesis. mdpi.commdpi.com

Implications for Sustainable Chemistry and Green Synthesis Methodologies

The synthesis of esters like this compound is a focal point for the development of "green" chemical processes. Traditional esterification often relies on strong mineral acids as catalysts, which can lead to corrosion, difficult separations, and waste generation. google.comresearchgate.net

Modern, more sustainable approaches to synthesizing this compound could involve:

Enzymatic Catalysis: Using lipases as biocatalysts for the esterification of adipic acid and 8-methylnonanol. google.comresearchgate.net Lipase-catalyzed reactions can be performed under mild conditions, often without a solvent, and exhibit high selectivity, leading to purer products and less waste. nih.gov

Heterogeneous Catalysis: Employing solid acid catalysts, such as sulfonic resins or sulfated zirconia. mdpi.comrsc.org These catalysts are easily separated from the reaction mixture by filtration, allowing for simple product purification and catalyst recycling, which are key principles of green chemistry. mdpi.com

Furthermore, the precursors themselves can potentially be derived from renewable resources. Adipic acid is a target for bio-based production from sugars or mucic acid, moving away from petrochemical feedstocks. rsc.orgresearchgate.net Long-chain branched alcohols like 8-methylnonanol can also be envisioned as products of biorefinery processes. A synthesis route based on renewable feedstocks and green catalytic methods would position this compound as a sustainable chemical. rsc.org

Future Directions in 6 8 Methylnonyl Oxy 6 Oxohexanoate Research

Exploration of Novel Synthetic Strategies

The synthesis of esters, particularly those with long or branched chains like 6-[(8-Methylnonyl)oxy]-6-oxohexanoate, is a cornerstone of organic chemistry. Future research will likely focus on developing more efficient, sustainable, and selective synthetic methods.

Novel catalytic systems are a key area of interest. This includes the development of new homogeneous and heterogeneous catalysts that can operate under milder reaction conditions, reduce reaction times, and be easily recovered and reused. For instance, enzyme-catalyzed synthesis, or biocatalysis, offers a green alternative to traditional chemical methods, often providing high selectivity and reducing the formation of byproducts.

Furthermore, innovative reaction technologies are being explored. nih.gov Microwave-assisted synthesis, for example, can significantly accelerate reaction rates. Flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters and can lead to higher yields and purity. These modern techniques could be applied to the synthesis of this compound to overcome challenges associated with traditional batch processes.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential Advantages for this compound Synthesis
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.
Microwave-Assisted Synthesis Rapid reaction rates, potential for improved yields. nih.gov
Flow Chemistry Precise control over reaction parameters, scalability, improved safety.
Novel Heterogeneous Catalysts Ease of separation and reuse, potential for continuous processes.

Advanced Mechanistic Studies Using In Situ Techniques

A deeper understanding of the reaction mechanisms involved in the formation of this compound is crucial for optimizing its synthesis. The use of in situ spectroscopic techniques allows for real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, intermediates, and transition states. spectroscopyonline.com

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentration of reactants, products, and any intermediates throughout the course of the reaction. scielo.org.conih.govnih.govresearchgate.net This data can be used to develop detailed kinetic models and to elucidate the reaction pathway. For example, in situ FTIR can monitor the disappearance of the carboxylic acid and alcohol functional groups and the appearance of the ester group. scielo.org.co

The information gained from these studies can lead to more efficient synthetic processes by identifying rate-limiting steps and opportunities for catalytic improvement.

Integration of Machine Learning and AI in Compound Design and Reaction Prediction

Compound Design: AI algorithms can be used to design novel ester compounds with specific desired properties by exploring vast chemical spaces. ri.seaip.orgrevvitysignals.com

Reaction Prediction and Optimization: Machine learning models, trained on large datasets of chemical reactions, can predict the most effective synthetic routes and optimal reaction conditions for producing this compound. chemcopilot.combeilstein-journals.orgchemicalprocessing.com This can significantly reduce the number of experiments required, saving time and resources. revvitysignals.comprocessingmagazine.com

Retrosynthesis: AI-powered tools can assist in planning the synthesis of complex molecules by working backward from the target compound to identify readily available starting materials. chemcopilot.comresearchgate.net

Expanded Computational Studies on Reactivity and Environmental Behavior

Computational chemistry provides a powerful tool for investigating the properties and behavior of molecules at the atomic level. For this compound, computational studies can provide insights into:

Reactivity: Quantum mechanical calculations can be used to model the electronic structure of the molecule and to predict its reactivity in various chemical transformations. acs.orgresearchgate.netacs.orgnih.gov This can help in understanding its stability and potential degradation pathways.

Environmental Fate: Computational models can be used to predict the environmental fate and transport of the compound. purdue.edunih.govnih.gov This includes estimating its persistence in soil and water, its potential for bioaccumulation, and its biodegradability. Such studies are crucial for assessing the environmental impact of new chemicals.

Table 2: Potential Computational Studies for this compound

Area of StudyComputational MethodPotential Insights
Molecular Reactivity Density Functional Theory (DFT)Electronic structure, reaction mechanisms, spectroscopic properties. researchgate.net
Environmental Behavior Quantitative Structure-Activity Relationship (QSAR)Prediction of toxicity, biodegradability, and bioaccumulation potential.
Physical Properties Molecular Dynamics (MD) SimulationsPrediction of properties such as boiling point, viscosity, and solubility.

Development of New Analytical Tools for Detection and Characterization

Accurate and sensitive analytical methods are essential for the detection and characterization of this compound in various matrices. Future research will likely focus on the development of advanced analytical techniques with improved sensitivity, selectivity, and speed.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), are powerful tools for the separation and identification of complex mixtures. aocs.orgcolostate.edu The development of new chromatographic columns and ionization techniques can enhance the separation and detection of long-chain esters.

Furthermore, advanced spectroscopic techniques, such as two-dimensional NMR (2D-NMR) and high-resolution mass spectrometry (HRMS), can provide detailed structural information, which is crucial for the unambiguous identification of the compound and its potential isomers or impurities.

Research into Structure-Reactivity Relationships within Analogous Compounds

Studying the structure-reactivity relationships of compounds analogous to this compound can provide valuable insights into how modifications to the molecular structure affect its chemical and physical properties. solubilityofthings.comstudy.com By systematically varying the length and branching of the alkyl chains in both the alcohol and carboxylic acid portions of the ester, researchers can establish trends in properties such as melting point, boiling point, solubility, and reactivity. solubilityofthings.com

This research can lead to the design of new ester compounds with tailored properties for specific applications. For example, understanding how chain length affects viscosity and thermal stability is crucial for applications in lubricants or as phase change materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-[(8-Methylnonyl)oxy]-6-oxohexanoate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed esterification. For analogous esters (e.g., ethyl 6-(1-naphthyl)-6-oxohexanoate), refluxing 6-oxohexanoic acid derivatives with alcohols (e.g., 8-methylnonanol) in solvents like toluene or dichloromethane, using H₂SO₄ or HCl as catalysts, achieves ester formation . Continuous flow processes may enhance scalability . Purity is monitored via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identifies ester (C=O ~1718 cm⁻¹) and ketone (C=O ~1690 cm⁻¹) groups .
  • NMR : ¹H/¹³C NMR resolves the methylnonyloxy chain (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) and keto-ester backbone .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

Q. How does the structural uniqueness of this compound influence its physicochemical properties?

  • Methodological Answer : The hydrophobic 8-methylnonyl chain increases lipophilicity (logP >3), assessed via octanol-water partitioning. Computational tools (e.g., Molinspiration) predict hydrogen bond acceptors (3) and donors (0), with a topological polar surface area <60 Ų, suggesting membrane permeability .

Advanced Research Questions

Q. What enzymatic pathways degrade this compound in microbial systems, and how are intermediates identified?

  • Methodological Answer : In Pseudomonas jessenii and Acinetobacter, 6-oxohexanoate derivatives undergo NADP⁺-dependent oxidation to adipate via 6-oxohexanoate dehydrogenase (EC 1.2.1.63) . Metabolite profiling via GC-MS or LC-MS/MS identifies intermediates like 6-hydroxyhexanoate. Enzyme assays (e.g., NADPH absorbance at 340 nm) quantify activity .

Q. How do ThDP-dependent enzymes (e.g., cyclohexane-1,2-dione hydrolase) interact with 6-oxohexanoate derivatives?

  • Methodological Answer : Thiamine diphosphate (ThDP)-dependent enzymes cleave C–C bonds adjacent to carbonyl groups. For this compound, homology modeling (e.g., SWISS-MODEL) against Azoarcus sp. cyclohexane-1,2-dione hydrolase predicts active-site residues (e.g., Glu³⁰⁰, His³⁵⁰) critical for substrate binding. FAD cofactors may stabilize intermediates .

Q. What computational strategies predict the biodegradability and toxicity of this compound?

  • Methodological Answer :

  • QSAR Models : Tools like EPI Suite estimate biodegradation (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR).
  • Docking Simulations : AutoDock Vina screens for binding to cytochrome P450 enzymes (e.g., CYP153A), predicting oxidative metabolism .

Q. How do reaction conditions affect the stability of this compound under oxidative or hydrolytic stress?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring reveal degradation products. Oxidation with KMnO₄/CrO₃ yields carboxylic acids; hydrolysis (pH 7.4 buffer, 37°C) produces 6-oxohexanoic acid and 8-methylnonanol .

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